4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL
Description
4-Bromo-2-{[4-(2-chlorobenzyl)piperazino]methyl}phenol is a brominated phenolic compound featuring a piperazine ring substituted with a 2-chlorobenzyl group at the para position and a methylene bridge linking it to the phenol ring.
Properties
IUPAC Name |
4-bromo-2-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O/c19-16-5-6-18(23)15(11-16)13-22-9-7-21(8-10-22)12-14-3-1-2-4-17(14)20/h1-6,11,23H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNKFDYIKXREQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps, including nucleophilic aromatic substitution and coupling reactions. One common method involves the reaction of 4-bromophenol with 4-(2-chlorobenzyl)piperazine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce various amines and alcohols .
Scientific Research Applications
4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Piperazine-Linked Phenolic Derivatives
Key Structural Variations :
- Target Compound: 4-Bromo-2-{[4-(2-chlorobenzyl)piperazino]methyl}phenol Substituents: Bromo (position 4), piperazino-methyl with 2-chlorobenzyl (position 2).
- Analog 1 (): 4-Bromo-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol (zinc complex). Substituents: Ethylimino linker instead of methylene; zinc coordination. Biological Activity: Lower toxicity in vivo but reduced liver enzyme activity and hematological indices at high doses .
Comparison: The ethylimino linker in Analog 1 may enhance metal chelation (e.g., zinc), whereas the methylene linker in the target compound could improve steric accessibility for receptor binding. Both compounds exhibit moderate toxicity, suggesting piperazine-phenol hybrids require careful dose optimization.
Triazole- and Thiol-Containing Phenols
Analog 2 (): 4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol
- Substituents: Triazole-thione group at position 2.
Analog 3 (): 4-Bromo-2-(((5-nitro-2-(phenylamino)phenyl)imino)methyl)phenol
Comparison :
- Reactivity : Nitro groups (Analog 3) introduce mutagenicity, whereas thiols (Analog 2) may enhance antioxidant activity.
- Electronic Effects: Electron-withdrawing groups (e.g., nitro) reduce electron density on the phenol ring, affecting acidity and binding interactions.
Trifluoromethyl- and Amino-Substituted Derivatives
Analog 4 (): 4-Bromo-2-{[3-(trifluoromethyl)phenyl]iminomethyl}phenol
- Substituents: Trifluoromethylphenyl imino group.
- Physicochemical Properties: Molecular Formula: C₁₄H₉BrF₃NO Molar Mass: 344.13 g/mol Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability .
Analog 5 (): 4-Bromo-2-{[4-(diethylamino)phenyl]iminomethyl}phenol
- Substituents: Diethylamino group.
- Properties: Molecular Formula: C₁₇H₁₉BrN₂O Molar Mass: 347.25 g/mol Solubility: Protonatable amino group improves aqueous solubility in acidic environments.
Comparison :
- Lipophilicity : Analog 4 (logP ~3.5 estimated) is more lipophilic than Analog 5 (logP ~2.8), influencing membrane permeability.
- Bioactivity: Amino groups (Analog 5) may facilitate hydrogen bonding in biological targets, whereas trifluoromethyl groups (Analog 4) resist oxidative metabolism.
Hydroxyethyl-Substituted Phenol
Analog 6 (): 4-Bromo-2-(2-hydroxyethyl)phenol
- Substituents: Hydroxyethyl group at position 2.
- Properties : Simplified structure lacking the piperazine moiety; increased hydrophilicity (logP ~1.2).
Table 1: Comparative Analysis of Key Compounds
Biological Activity
4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a piperazine moiety, and a chlorobenzyl group, which contribute to its unique biological properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It has the potential to bind to various receptors, modulating their activity and influencing physiological responses.
Antimicrobial Activity
Recent studies have shown that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:
| Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Escherichia coli | 62.5 - 125 | Bacteriostatic |
| Pseudomonas aeruginosa | 31.108 - 124.432 | Bactericidal |
These findings suggest that the compound can effectively combat both planktonic and biofilm forms of bacteria, making it a candidate for further development in treating infections.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity:
| Fungal Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| Candida albicans | 106.91 - 208.59 | Fungicidal |
This indicates that it could be beneficial in treating fungal infections resistant to conventional therapies.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the efficacy of various derivatives of piperazine compounds, including this compound. The results indicated significant bactericidal effects against MRSA and other resistant strains, with a focus on the mechanism involving inhibition of protein synthesis pathways .
- Biofilm Inhibition : Another research highlighted the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa, showing potential for use in chronic infection management where biofilms are prevalent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
